molecular formula C12H15NO2 B12102687 Methyl 2-[(cyclopropylmethyl)amino]benzoate

Methyl 2-[(cyclopropylmethyl)amino]benzoate

Cat. No.: B12102687
M. Wt: 205.25 g/mol
InChI Key: DIKGUVQEIRKFRP-UHFFFAOYSA-N
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Description

Methyl anthranilate , is an organic compound with the chemical formula C9H11NO2. It belongs to the class of benzoic acid derivatives and contains an amino group (NH2) and an ester group (CO2CH3) attached to a benzene ring. The compound has a molecular weight of 165.19 g/mol .

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Methyl 2-aminobenzoate is industrially produced through the above synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl 2-aminobenzoate undergoes various chemical reactions:

    Ester Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding 2-aminobenzoic acid and methanol.

    Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation) due to its electron-rich nature.

    Amide Formation: Reaction with ammonia or primary amines forms amides.

    Reduction: Reduction of the carbonyl group (CO) can yield the corresponding alcohol.

Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

Methyl 2-aminobenzoate finds applications in:

    Flavor and Fragrance Industry: It contributes to the aroma of jasmine flowers and is used in perfumes and flavorings.

    Organic Synthesis: As a versatile building block, it participates in the synthesis of various compounds.

    Biological Studies: Researchers study its effects on cellular processes and receptors.

Mechanism of Action

The exact mechanism by which Methyl 2-aminobenzoate exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.

Comparison with Similar Compounds

Methyl 2-aminobenzoate is unique due to its specific substitution pattern. Similar compounds include other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,13H,6-8H2,1H3

InChI Key

DIKGUVQEIRKFRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2CC2

Origin of Product

United States

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